molecular formula C11H14FNO B12996703 (R)-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol

(R)-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol

Cat. No.: B12996703
M. Wt: 195.23 g/mol
InChI Key: UGPWXPKXXRJAOW-SNVBAGLBSA-N
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Description

®-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol is a complex organic compound that belongs to the class of benzoannulenes This compound is characterized by its unique structure, which includes a fluorine atom, an amino group, and a hydroxyl group attached to a benzoannulene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol can be achieved through a multi-step process involving several key reactions. One common method involves the use of a cascade intramolecular Prins/Friedel–Crafts cyclization. This reaction starts with the treatment of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals with boron trifluoride etherate (BF3·Et2O), resulting in the formation of intermediary benzyl carbenium ions. These ions are then trapped by electron-rich aromatics via Friedel–Crafts alkylation, leading to the formation of the desired benzoannulene derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

®-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-benzo7annulene : This compound shares a similar benzoannulene ring system but lacks the fluorine and amino groups.
  • 5H-Dibenzo[a,d]annulene : Another related compound with a similar ring structure but different functional groups.

Uniqueness

®-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol is unique due to the presence of the fluorine atom, amino group, and hydroxyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(5R)-5-amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol

InChI

InChI=1S/C11H14FNO/c12-9-6-8-7(5-11(9)14)3-1-2-4-10(8)13/h5-6,10,14H,1-4,13H2/t10-/m1/s1

InChI Key

UGPWXPKXXRJAOW-SNVBAGLBSA-N

Isomeric SMILES

C1CCC2=CC(=C(C=C2[C@@H](C1)N)F)O

Canonical SMILES

C1CCC2=CC(=C(C=C2C(C1)N)F)O

Origin of Product

United States

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